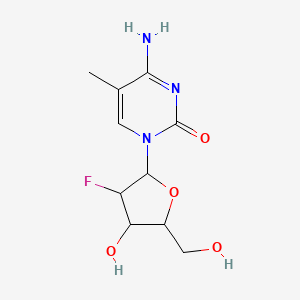

2'-Deoxy-2'-fluoro-5-methylcytidine

Description

BenchChem offers high-quality 2'-Deoxy-2'-fluoro-5-methylcytidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Deoxy-2'-fluoro-5-methylcytidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZJZXAWLQYJFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2'-Deoxy-2'-fluoro-5-methylcytidine mechanism of action

An In-depth Technical Guide to the Putative Mechanism of Action of 2'-Deoxy-2'-fluoro-5-methylcytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-2'-fluoro-5-methylcytidine is a synthetic pyrimidine nucleoside analog. Its structure, characterized by a fluorine atom at the 2' position of the deoxyribose sugar and a methyl group at the 5-position of the cytosine base, places it within a class of molecules with significant therapeutic potential. While extensive research has been conducted on closely related compounds, such as the antiviral agent β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine and the anticancer agent 5-fluoro-2'-deoxycytidine, specific in-depth mechanistic data for 2'-Deoxy-2'-fluoro-5-methylcytidine is not widely available in public literature.[1][2][3][4]

This guide, therefore, synthesizes the established mechanisms of these well-characterized analogs to construct a putative mechanism of action for 2'-Deoxy-2'-fluoro-5-methylcytidine. This approach provides a robust, scientifically-grounded framework for understanding its likely biological activity and for designing experiments to validate these hypotheses. We will explore its probable metabolic activation, its potential as both an antiviral and an anticancer agent, and provide detailed experimental protocols for its investigation.

Hypothesized Metabolic Activation Pathway

For nucleoside analogs to exert their therapeutic effects, they must first be converted into their active triphosphate form within the cell.[5] This anabolic process is typically carried out by host cell kinases. Based on the pathways of related molecules, 2'-Deoxy-2'-fluoro-5-methylcytidine is likely phosphorylated via the deoxycytidine salvage pathway.[6]

The proposed activation cascade is as follows:

-

Initial Phosphorylation: 2'-Deoxy-2'-fluoro-5-methylcytidine is first phosphorylated to its 5'-monophosphate form. This initial and often rate-limiting step is likely catalyzed by deoxycytidine kinase (dCK).[5][7]

-

Second Phosphorylation: The resulting monophosphate is then converted to the diphosphate form by nucleoside monophosphate kinases, such as UMP-CMP kinase.[1][8]

-

Final Phosphorylation: Finally, the diphosphate is phosphorylated to the active 5'-triphosphate metabolite by nucleoside diphosphate kinases (NDPKs).[6]

It is also plausible that a secondary metabolic pathway exists, as observed with β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130).[1][9] In this alternative route, the monophosphate form of the drug could be deaminated to a uridine analog, which is then subsequently phosphorylated to its own active triphosphate form.[2][8] This would result in two distinct active metabolites within the cell, potentially broadening the compound's inhibitory profile.

Core Molecular Mechanisms of Action (Hypothesized)

The structural modifications of 2'-Deoxy-2'-fluoro-5-methylcytidine suggest two primary, non-mutually exclusive mechanisms of action: antiviral and anticancer activities.

Antiviral Mechanism: Inhibition of Viral Polymerases

Drawing parallels with β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp), it is highly probable that the triphosphate form of 2'-Deoxy-2'-fluoro-5-methylcytidine acts as a competitive inhibitor of viral polymerases.[2][5][9]

The mechanism would involve:

-

Competitive Binding: The active triphosphate metabolite, being structurally similar to natural nucleoside triphosphates, would compete for the active site of the viral polymerase.

-

Incorporation and Chain Termination: Upon successful competition, the analog would be incorporated into the nascent viral RNA or DNA chain. The presence of the 2'-fluoro modification can disrupt the proper conformation for the subsequent addition of the next nucleotide, leading to a "non-obligate" chain termination.[1][10] This means that while another nucleotide might be added, the rate is significantly slowed, effectively halting viral replication.

This mechanism has been well-documented for a variety of nucleoside analogs against viruses such as HCV, HIV, and influenza.[6][11][12]

Anticancer Mechanism: Disruption of DNA Synthesis and Methylation

The structural similarities to 5-fluoro-2'-deoxycytidine suggest a potential role in cancer therapy through two main avenues:

-

Inhibition of DNA Synthesis: The triphosphate analog can be incorporated into the DNA of replicating cancer cells by DNA polymerases.[4] Once incorporated, the modified sugar can act as a chain terminator, preventing further elongation of the DNA strand.[13] This leads to DNA fragmentation and the activation of DNA damage response pathways, ultimately inducing cell cycle arrest (typically at the G2/M checkpoint) and apoptosis.[4][14]

-

Inhibition of DNA Methyltransferase (DNMT): Fluorinated deoxycytidine analogs are known mechanism-based inhibitors of DNMTs.[3][4][15] After incorporation into DNA, the fluorine at the 5-position (in the case of 5-fluoro-2'-deoxycytidine) forms a covalent bond with the DNMT enzyme, trapping it on the DNA and leading to its degradation. This results in global DNA hypomethylation, which can reactivate tumor suppressor genes that were silenced epigenetically, thereby inhibiting cancer cell growth.[15] While the topic compound has a methyl group at the 5-position, the overall structure as a fluorinated deoxycytidine analog makes DNMT inhibition a plausible secondary mechanism to investigate.

Experimental Protocols for Mechanistic Validation

To move from a putative to a confirmed mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a roadmap for this validation.

Protocol 1: In Vitro Polymerase Inhibition Assay

Objective: To determine if the triphosphate form of 2'-Deoxy-2'-fluoro-5-methylcytidine directly inhibits a target viral or cellular polymerase and to determine its kinetic parameters.

Methodology:

-

Synthesize the Triphosphate: Chemically synthesize the 5'-triphosphate of 2'-Deoxy-2'-fluoro-5-methylcytidine.

-

Reaction Setup: Prepare a reaction mixture containing a known concentration of the target polymerase (e.g., HCV RdRp or human DNA polymerase α), a primer/template DNA or RNA duplex, and a mixture of three natural dNTPs or NTPs.

-

Initiate Reaction: Initiate the polymerase reaction by adding the fourth, radiolabeled natural nucleotide (e.g., [α-³²P]CTP) and varying concentrations of the analog triphosphate.

-

Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

-

Quench Reaction: Stop the reaction by adding an EDTA-containing stop solution.

-

Analysis: Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize the radiolabeled products by autoradiography and quantify the band intensities to determine the extent of polymerase inhibition at each analog concentration.

-

Data Analysis: Calculate the IC₅₀ value (the concentration of analog that inhibits polymerase activity by 50%) and perform further kinetic studies (e.g., varying the concentration of the competing natural nucleotide) to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Protocol 2: Cell-Based Antiviral/Anticancer Assay

Objective: To assess the efficacy of 2'-Deoxy-2'-fluoro-5-methylcytidine in a cellular context.

Methodology:

-

Cell Culture: Culture the appropriate cell line (e.g., HCV replicon-containing Huh-7 cells for antiviral testing, or a cancer cell line like HCT116 for anticancer testing).

-

Compound Treatment: Treat the cells with a serial dilution of 2'-Deoxy-2'-fluoro-5-methylcytidine for a specified duration (e.g., 48-72 hours).

-

Endpoint Measurement:

-

For Antiviral Activity: Measure the level of viral replication, for instance, by quantifying viral RNA via qRT-PCR or by using a reporter gene (e.g., luciferase) integrated into the viral replicon.

-

For Anticancer Activity: Assess cell viability using an MTT or similar assay to determine the cytotoxic effects of the compound.

-

-

Data Analysis: Plot the measured endpoint against the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ (50% effective concentration for antiviral activity) or CC₅₀ (50% cytotoxic concentration for anticancer activity).

Quantitative Data Summary of Related Analogs

To provide context for the potential potency of 2'-Deoxy-2'-fluoro-5-methylcytidine, the following table summarizes key inhibitory values for its well-studied analogs.

| Compound | Target | Assay Type | Potency Metric | Value (µM) | Reference |

| β-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) | HCV RdRp | Enzyme Inhibition | Kᵢ | 0.42 | [8] |

| 5-fluoro-2'-deoxycytidine (FdCyd) | HCT116 Cells | Cell Viability | IC₅₀ | 1.63 - 1.72 | [15] |

| (E)-2'-deoxy-2'-(fluoromethylene)cytidine (FMdC) | ML-1 Cells | Cytotoxicity | - | ~0.01 | [13] |

Conclusion and Future Directions

2'-Deoxy-2'-fluoro-5-methylcytidine is a nucleoside analog with a high potential for therapeutic activity, likely acting through mechanisms well-established for similar molecules. The putative mechanism involves intracellular phosphorylation to an active triphosphate form that can competitively inhibit viral polymerases or be incorporated into DNA, leading to chain termination and cell death. Furthermore, inhibition of DNA methyltransferases presents another plausible anticancer mechanism.

The true therapeutic potential and precise mechanism of action of 2'-Deoxy-2'-fluoro-5-methylcytidine can only be confirmed through rigorous experimental validation. The protocols outlined in this guide provide a clear path for such investigations. Future research should focus on direct enzymatic and cellular studies of this specific compound to elucidate its unique properties and to determine its viability as a clinical candidate.

References

-

Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464. [Link]

-

Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

-

Huang, P., Chubb, S., Hertel, L. W., Grindey, G. B., & Plunkett, W. (2002). Action of (E)-2'-deoxy-2'-(fluoromethylene)cytidine on DNA metabolism: incorporation, excision, and cellular response. Molecular pharmacology, 61(1), 222–229. [Link]

-

Murakami, E., Bao, H., Ramesh, M., McBrayer, T. R., Whitaker, T., Steuer, H. M. M., Schinazi, R. F., Stuyver, L. J., Obikhod, A., Otto, M. J., & Furman, P. A. (2007). Mechanism of activation of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine and inhibition of hepatitis C virus NS5B RNA polymerase. Antimicrobial agents and chemotherapy, 51(2), 503–509. [Link]

-

ASM Journals. (2008). C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. [Link]

-

PubMed. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. [Link]

-

ASM Journals. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. [Link]

-

Wikipedia. (n.d.). 2'-Deoxy-2'-fluorocytidine. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. [Link]

-

Oxford Academic. (2025). Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine. [Link]

-

ASM Journals. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. [Link]

-

Oxford Academic. (1992). Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. [Link]

-

PMC. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. [Link]

-

PubMed. (2012). Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway. [Link]

-

Brieflands. (2022). Effect of 5'-fluoro-2'-deoxycytidine, 5-azacytidine, and 5-aza-2'–deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. academic.oup.com [academic.oup.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of cancer cell proliferation by 5-fluoro-2'-deoxycytidine, a DNA methylation inhibitor, through activation of DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. brieflands.com [brieflands.com]

biochemical properties of 2'-Deoxy-2'-fluoro-5-methylcytidine

An In-Depth Technical Guide to the Biochemical Properties of 2'-Deoxy-2'-fluoro-5-methylcytidine

Executive Summary

2'-Deoxy-2'-fluoro-5-methylcytidine, a synthetic pyrimidine nucleoside analog, belongs to a class of compounds characterized by a fluorine atom at the 2'-arabino position of the sugar moiety. This structural modification confers significant metabolic stability and potent biological activity. While detailed literature on this specific molecule is consolidated with its close analogs, extensive research on the 2'-fluoro-arabinofuranosyl family, particularly the uracil (FMAU) and 5-iodocytosine (FIAC) derivatives, provides a robust framework for understanding its biochemical profile. The primary mechanism of action involves intracellular phosphorylation to its active triphosphate form, which then acts as a competitive inhibitor of viral and cellular DNA polymerases, leading to termination of DNA chain elongation. This mechanism underpins its potential as both an antiviral and an anticancer agent. This guide synthesizes the available data to provide a comprehensive technical overview of its activation, mechanism of action, biological activities, and the experimental protocols required for its characterization.

Chemical Identity and Therapeutic Context

2'-Deoxy-2'-fluoro-5-methylcytidine, systematically named 1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-5-methylcytosine, is a structural analog of the natural nucleoside 2'-deoxycytidine. The key modifications are:

-

2'-Fluoro Group: The hydroxyl group at the 2' position of the deoxyribose sugar is replaced by a fluorine atom with an arabino (up) configuration. This modification increases the stability of the glycosidic bond and alters the sugar pucker, influencing enzyme-substrate interactions[].

-

5-Methyl Group: A methyl group is added to the 5th position of the cytosine base, making it an analog of 5-methyl-deoxycytidine, a key epigenetic marker in DNA.

These modifications place it in a class of potent therapeutic candidates. The 2'-fluoro-arabinosyl scaffold is a cornerstone of several antiviral and anticancer drugs, as it is recognized by cellular and viral kinases for activation but subsequently disrupts the action of polymerases[][2].

Core Mechanism of Action: Intracellular Activation and Polymerase Inhibition

Like most nucleoside analogs, 2'-Deoxy-2'-fluoro-5-methylcytidine is a prodrug that requires intracellular activation to exert its biological effect. This process is a sequential phosphorylation cascade mediated by host cell (and in some cases, viral) kinases.

The Phosphorylation Cascade

The activation pathway is a critical determinant of the compound's efficacy and selectivity.

-

Monophosphorylation: The initial and rate-limiting step is the conversion to the 5'-monophosphate form. This reaction is catalyzed by cellular deoxycytidine kinase (dCK)[3][4]. The efficiency of this first phosphorylation step is a key factor in the drug's activity.

-

Diphosphorylation: The monophosphate is subsequently converted to the 5'-diphosphate by cellular nucleoside monophosphate kinases (NMPKs).

-

Triphosphorylation: Finally, nucleoside diphosphate kinases (NDPKs) catalyze the formation of the active moiety, 2'-Deoxy-2'-fluoro-5-methylcytidine-5'-triphosphate (FMAC-TP).

This metabolic activation is crucial; the triphosphate form is the pharmacologically active species, while the parent nucleoside is inert.

Caption: Intracellular phosphorylation of FMAC.

Inhibition of DNA Polymerases

The active triphosphate, FMAC-TP, acts as a competitive inhibitor of DNA polymerases[][5]. It mimics the natural substrate, deoxycytidine triphosphate (dCTP), and is incorporated into the growing DNA strand during replication.

Upon incorporation, the 2'-fluoro-arabinofuranosyl sugar moiety disrupts the DNA structure. The altered sugar pucker sterically hinders the formation of the next phosphodiester bond, effectively terminating DNA chain elongation[6]. This chain termination is the ultimate cytotoxic event that halts both viral replication and cancer cell proliferation.

Caption: Competitive inhibition and chain termination.

Biological Activity: Antiviral and Anticancer Potential

The biological activity of 2'-Deoxy-2'-fluoro-5-methylcytidine is inferred from extensive studies on its close structural analogs, particularly 2'-fluoro-5-methyl-arabinofuranosyluracil (FMAU) and 2'-fluoro-5-iodo-arabinofuranosylcytosine (FIAC).

Antiviral Activity

The primary antiviral targets for this class of compounds are DNA viruses.

-

Mechanism: The active triphosphate metabolite inhibits the viral DNA polymerase, halting the replication of the viral genome[7].

-

Antiviral Spectrum: Analogs like FMAU and FIAC have demonstrated potent activity against herpesviruses, including Herpes Simplex Virus (HSV) and human Cytomegalovirus (HCMV)[2][7][8]. It is highly probable that 2'-Deoxy-2'-fluoro-5-methylcytidine shares this spectrum of activity. The phosphorylation of FIAC is only modestly increased in HCMV-infected cells compared to uninfected cells, suggesting that host cell kinases are sufficient for its activation[7].

Table 1: Antiviral Activity of Structural Analogs

| Compound | Virus | Cell Line | EC₅₀ (µM) | Source(s) |

|---|---|---|---|---|

| FIAC | Human Cytomegalovirus (HCMV) | Human Skin Fibroblasts | 0.6 | [7][9] |

| FMAU | Herpes Simplex Virus Type 1 (HSV-1) | Vero | Potent activity noted | [8] |

| FMAU | Herpes Simplex Virus Type 2 (HSV-2) | Vero | Potent activity noted |[10] |

EC₅₀: 50% effective concentration required to inhibit viral replication.

Anticancer Activity

The same mechanism that inhibits viral DNA synthesis also disrupts the replication of rapidly dividing cancer cells.

-

Mechanism: Inhibition of cellular DNA polymerases by the triphosphate analog leads to S-phase arrest and apoptosis[]. A key finding is that FMAU is highly active against leukemia cell lines that have developed resistance to the widely used chemotherapeutic arabinosylcytosine (ara-C)[2]. This suggests it may overcome certain common resistance mechanisms.

-

Cytotoxicity: FMAU has shown potent activity against various murine leukemia cell lines[2].

Table 2: Anticancer Activity of the FMAU Analog

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source(s) |

|---|---|---|---|---|

| FMAU | L1210 | Murine Leukemia | Data indicates high activity | [2] |

| FMAU | P815 | Murine Leukemia | Data indicates high activity | [2] |

| FMAU | P388 | Murine Leukemia | Data indicates high activity | [2] |

| FMAU | P815/ara-C (Resistant) | Murine Leukemia | Highly active |[2] |

IC₅₀: 50% inhibitory concentration required to reduce cell viability.

The Question of DNA Methyltransferase (DNMT) Inhibition

Given that the structure of 2'-Deoxy-2'-fluoro-5-methylcytidine mimics 5-methyl-deoxycytidine, the natural substrate for the maintenance DNA methyltransferase, DNMT1, it is scientifically pertinent to question if it could act as a DNMT inhibitor[11]. DNMT inhibitors are a clinically important class of anticancer agents[12][13].

The proposed mechanism for such inhibitors involves their incorporation into DNA, where they form a covalent, irreversible bond with the DNMT enzyme, leading to its depletion[14]. However, the current body of literature on 2'-fluoro-arabinofuranosyl nucleosides focuses almost exclusively on their role as DNA polymerase inhibitors. There is no direct experimental evidence to date demonstrating that 2'-Deoxy-2'-fluoro-5-methylcytidine or its close analogs are significant inhibitors of DNMTs. Therefore, while theoretically plausible, this remains a hypothesis requiring experimental validation. The primary, well-established mechanism of action for this class is the inhibition of DNA synthesis.

Key Experimental Protocols

Characterizing the biochemical properties of a nucleoside analog like 2'-Deoxy-2'-fluoro-5-methylcytidine requires a series of standardized in vitro assays.

Protocol: Cell-Based Antiviral Efficacy Assay (Plaque Reduction Assay)

This assay determines the concentration of the compound required to inhibit viral replication, yielding an EC₅₀ value.

Workflow Diagram

Sources

- 2. Activity of 2-fluoro-5-methylarabinofuranosyluracil against mouse leukemias sensitive to and resistant to 1-beta-D-arabinofuranosylcytosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulatory activity of 2',2'-difluorodeoxycytidine on the phosphorylation and cytotoxicity of arabinosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TMSOTf assisted synthesis of 2’-deoxy-2’-[18F]fluoro-β-D-arabinofuranosylcytosine ([18F]FAC) | PLOS One [journals.plos.org]

- 5. Inhibition of DNA polymerase by beta-D-arabinosylcytosine and reversal of inhibition by deoxycytidine-5'-triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. Antiviral activity of 2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl-5-iodocytosine against human cytomegalovirus in human skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. mdpi.com [mdpi.com]

- 12. DNA methyltransferase inhibitor suppresses fibrogenetic changes in human conjunctival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA methyltransferase inhibitors in hematological malignancies and solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In silico design of the first DNA-independent mechanism-based inhibitor of mammalian DNA methyltransferase Dnmt1 | PLOS One [journals.plos.org]

in vitro activity of 2'-Deoxy-2'-fluoro-5-methylcytidine

An In-Depth Technical Guide to the In Vitro Activity of 2'-Deoxy-2'-fluoro-C-methylcytidine Analogs

Executive Summary

Nucleoside analogs represent a cornerstone of antiviral and anticancer therapy. Their efficacy hinges on the subtle interplay between chemical modifications and cellular or viral enzymatic machinery. This guide provides an in-depth technical exploration of the in vitro activity of a specific, highly potent class of nucleoside analogs: 2'-deoxy-2'-fluoro-C-methylcytidines. While the initial topic specified 2'-Deoxy-2'-fluoro-5-methylcytidine, the preponderance of robust, published data centers on its isomer, β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130) , a powerful inhibitor of the Hepatitis C Virus (HCV). Therefore, this guide will use PSI-6130 as the primary subject to deliver a narrative grounded in extensive scientific evidence. We will dissect its dual-pathway mechanism of action, detail authoritative experimental protocols for its evaluation, and present a framework for understanding its potent biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the design and evaluation of next-generation nucleoside analog therapeutics.

The Rationale for 2'-Sugar Modifications

The therapeutic efficacy of a nucleoside analog is fundamentally tied to its ability to be recognized and processed by cellular and viral enzymes while disrupting nucleic acid replication. The 2'-position of the ribose sugar is a critical locus for modification, as it profoundly influences the sugar's conformation and, consequently, its interaction with polymerases.

Causality Behind 2'-Fluorination and Methylation:

-

Conformational Control: Natural ribonucleosides favor a C3'-endo sugar pucker, compatible with A-form RNA helices, while deoxyribonucleosides prefer a C2'-endo pucker for B-form DNA. The introduction of an electron-withdrawing fluorine atom at the 2'-position, particularly in the ara (up) configuration, alongside a 2'-C-methyl group, locks the sugar into a C3'-endo pucker. This mimics the natural conformation of ribonucleosides, making the analog a more suitable substrate for RNA-dependent RNA polymerases (RdRp), such as HCV's NS5B polymerase.

-

Enhanced Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen or carbon-hydroxyl bond. This modification enhances the glycosidic bond's stability, protecting the nucleoside from enzymatic degradation by phosphorylases and increasing its metabolic half-life.

-

Steric Hindrance: The 2'-C-methyl group provides a critical steric block. Once the triphosphate form of the analog is incorporated into a growing RNA chain by a viral polymerase, this methyl group can clash with the incoming natural nucleoside triphosphate, effectively terminating chain elongation.

The Dual-Pathway Mechanism of Action of PSI-6130

A defining feature of PSI-6130's potent anti-HCV activity is its intracellular metabolism into two distinct active triphosphate forms. This dual-action mechanism provides a robust inhibitory profile.[1][2][3][4] To be active, the parent nucleoside must first be phosphorylated by host cell kinases to its 5'-triphosphate form.[5]

2.1. Anabolic Activation Pathways

PSI-6130 is initially phosphorylated by cellular kinases, primarily deoxycytidine kinase (dCK), to its monophosphate (PSI-6130-MP).[5] From this crucial branch point, two pathways emerge:

-

The Cytidine Pathway: PSI-6130-MP is further phosphorylated by UMP-CMP kinase and then nucleoside diphosphate kinase to yield 2′-fluoro-2′-C-methylcytidine 5′-triphosphate (PSI-6130-TP) .

-

The Uridine Pathway: In a critical metabolic shunt, PSI-6130-MP can be deaminated by deoxycytidylate deaminase (DCTD) to form the corresponding uridine monophosphate.[1][2] This is then phosphorylated twice to yield β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine 5′-triphosphate (RO2433-TP) .

Both PSI-6130-TP and RO2433-TP are potent inhibitors of the HCV RdRp.[2][3] However, enzymatic and cell-based assays demonstrate that the cytidine triphosphate form (PSI-6130-TP) is the more potent of the two.[2][3]

2.2. Inhibition of HCV RNA-Dependent RNA Polymerase (RdRp)

The active triphosphate forms, PSI-6130-TP and RO2433-TP, act as competitive inhibitors of the natural substrates (CTP and UTP, respectively) for the HCV NS5B polymerase.[1][2] They are incorporated into the nascent viral RNA chain, after which the 2'-C-methyl group acts as a non-obligate chain terminator, halting further RNA synthesis.[1][4]

In Vitro Antiviral Activity Assessment

The gold standard for evaluating anti-HCV activity in vitro is the HCV replicon assay. This system provides a robust, safe, and physiologically relevant model of viral replication.

3.1. The HCV Replicon Assay

Scientific Rationale: The HCV replicon system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic, self-replicating HCV RNA molecule.[1] This RNA contains the non-structural proteins (including the NS5B RdRp) necessary for replication but lacks the structural proteins required to produce infectious virions. This makes it a BSL-2 (Biosafety Level 2) system, far safer than working with the full infectious virus. The replicon RNA often contains a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance), allowing for straightforward quantification of RNA replication.

Experimental Protocol: HCV Replicon Assay

-

Cell Seeding: Plate Huh-7 cells harboring the HCV replicon in 96-well plates at a density that ensures they are in the logarithmic growth phase throughout the experiment.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., PSI-6130) in cell culture medium. A 10-point, 3-fold dilution series is standard. Include a vehicle-only control (e.g., 0.5% DMSO).

-

Treatment: Add the diluted compounds to the plated cells. Incubate for a defined period, typically 72-96 hours, at 37°C in a 5% CO₂ atmosphere.[6]

-

Quantification of HCV RNA:

-

Method A (qRT-PCR): Lyse the cells and extract total RNA. Perform a one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure the level of HCV replicon RNA.[6] Normalize the data to an internal housekeeping gene (e.g., GAPDH) to control for cell number variation.

-

Method B (Reporter Gene): If using a luciferase reporter replicon, lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

-

-

Data Analysis: Plot the percentage of replication inhibition versus the compound concentration. Fit the data to a four-parameter logistic dose-response curve to calculate the 50% effective concentration (EC₅₀).

3.2. Quantitative Antiviral Data

The inhibitory activity of the active triphosphates of PSI-6130 has been precisely quantified against both wild-type and mutant forms of the HCV RdRp enzyme. The S282T mutation is a known resistance mutation for some nucleoside analogs.[1]

| Compound | Enzyme Target | Kᵢ (μM) | Fold-Change vs. Wild-Type |

| PSI-6130-TP | Wild-Type HCV RdRp | 0.29 | - |

| PSI-6130-TP | S282T Mutant RdRp | 2.18 | 7.5x |

| RO2433-TP | Wild-Type HCV RdRp | 0.42 | - |

| RO2433-TP | S282T Mutant RdRp | 22 | 52.4x |

| Data synthesized from Murakami et al. (2008).[1] |

These data demonstrate that while both metabolites are potent, PSI-6130-TP is a more powerful inhibitor and is less affected by the S282T resistance mutation than its uridine counterpart.[1]

Cytotoxicity and Selectivity Index

A critical parameter for any therapeutic candidate is its selectivity. The compound must potently inhibit the viral target while exhibiting minimal toxicity to host cells. This is quantified by the Selectivity Index (SI).

SI = CC₅₀ / EC₅₀

Where:

-

CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%.

-

EC₅₀ (50% Effective Concentration): The concentration of the compound that inhibits viral replication by 50%.

A higher SI value indicates a more favorable therapeutic window. PSI-6130 has been reported to have low cellular toxicity.[7]

Experimental Protocol: MTS/MTT Cytotoxicity Assay

-

Cell Seeding: Plate host cells (e.g., Huh-7, or other relevant cell lines like HepG2) in 96-well plates.

-

Compound Treatment: Treat cells with the same serial dilution of the compound used in the antiviral assay. Incubate for the same duration (e.g., 72-96 hours).

-

Reagent Addition: Add a tetrazolium salt reagent (e.g., MTS or MTT) to each well. Viable, metabolically active cells will reduce the salt into a colored formazan product.

-

Incubation: Incubate for 1-4 hours to allow for color development.

-

Measurement: Measure the absorbance of the formazan product using a spectrophotometric plate reader.

-

Data Analysis: Plot the percentage of cell viability versus compound concentration. Fit the data to a dose-response curve to calculate the CC₅₀.

Conclusion and Authoritative Perspective

The in vitro profile of 2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) serves as an exemplary case study in modern nucleoside analog design. Its potent anti-HCV activity is not a result of a single interaction but a carefully orchestrated sequence of events, from its conformational pre-organization to its unique dual-pathway metabolic activation.

For the drug development professional, the key takeaway is the importance of a comprehensive mechanistic understanding. The discovery that PSI-6130 is converted to both cytidine and uridine triphosphates explains its robust activity and provides critical insights into potential resistance pathways.[1][2] The protocols detailed herein—the HCV replicon assay and standard cytotoxicity assays—represent the validated, self-correcting systems required for the rigorous evaluation of such compounds. By integrating structural biology, enzymology, and cell-based virology, researchers can continue to refine these powerful molecular scaffolds to combat viral diseases.

References

-

Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458–464. [Link]

-

Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2007). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-64. [Link]

-

Wikipedia contributors. (2023). 2'-Deoxy-2'-fluorocytidine. In Wikipedia, The Free Encyclopedia. [Link]

-

van der Linden, L., van den Born, E., Gultyaev, A. P., & Gorbalenya, A. E. (2020). 2'-Fluoro-2'-deoxycytidine inhibits murine norovirus replication and synergizes MPA, ribavirin and T705. RePub, Erasmus University Repository. [Link]

-

Murakami, E., Niu, C., Bao, H., Micolochick Steuer, H. M., Whitaker, T., Nachman, T., Sofia, M. A., Wang, P., Otto, M. J., & Furman, P. A. (2008). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Antimicrobial Agents and Chemotherapy, 52(2), 458-464. [Link]

-

Murakami, E., Bao, H., Ramesh, M., McBrayer, T. R., Whitaker, T., Steuer, H. M. M., Schinazi, R. F., Stuyver, L. J., Obikhod, A., Otto, M. J., & Furman, P. A. (2007). Mechanism of Activation of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine and Inhibition of Hepatitis C Virus NS5B RNA Polymerase. Antimicrobial Agents and Chemotherapy, 51(2), 503–509. [Link]

-

Rowland, G. F., Simmonds, R. G., Gore, V. A., Marsden, C. H., & Smith, W. (1991). In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates. Bioconjugate Chemistry, 2(2), 96–101. [Link]

-

Clark, J. L., Hollecker, L., Mason, J. C., Stuyver, L. J., Tharnish, P. M., Lostia, S., McBrayer, T. R., Schinazi, R. F., Watanabe, K. A., Otto, M. J., Furman, P. A., & Pankiewicz, K. W. (2005). Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication. Journal of Medicinal Chemistry, 48(17), 5504–5508. [Link]

-

American Society for Microbiology. (n.d.). The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase. ASM Journals. [Link]

Sources

- 1. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. journals.asm.org [journals.asm.org]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Design, synthesis, and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methylcytidine, a potent inhibitor of hepatitis C virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

2'-Deoxy-2'-fluoro-5-methylcytidine: A Technical Guide to its Function as a DNA Methyltransferase Inhibitor

Foreword

For researchers, scientists, and drug development professionals navigating the intricate landscape of epigenetics, the pursuit of precise and potent modulators of DNA methylation is a paramount objective. This guide provides an in-depth technical overview of 2'-Deoxy-2'-fluoro-5-methylcytidine (FdCyd), a nucleoside analog that has emerged as a significant inhibitor of DNA methyltransferases (DNMTs). We will delve into its mechanism of action, chemical synthesis, and practical applications in research and clinical contexts, offering a comprehensive resource for those seeking to leverage this compound in their work. Our focus is on providing not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental designs.

The Critical Role of DNA Methylation and its Orchestrators, the DNMTs

DNA methylation is a fundamental epigenetic modification involving the transfer of a methyl group to the C5 position of cytosine, primarily within CpG dinucleotides. This process is critical for regulating gene expression, maintaining genomic stability, and is integral to normal development.[1] Aberrant DNA methylation patterns are a hallmark of numerous diseases, most notably cancer, where hypermethylation can silence tumor suppressor genes and hypomethylation can lead to genomic instability.

The enzymes responsible for establishing and maintaining these methylation patterns are the DNA methyltransferases (DNMTs). In mammals, this family primarily consists of:

-

DNMT1: The "maintenance" methyltransferase, responsible for copying existing methylation patterns onto newly synthesized DNA strands during replication.[1]

-

DNMT3A and DNMT3B: The de novo methyltransferases that establish new methylation patterns during development.[1]

Given their central role in pathological processes, DNMTs have become a key target for therapeutic intervention.

2'-Deoxy-2'-fluoro-5-methylcytidine (FdCyd): A Potent Inhibitor

2'-Deoxy-2'-fluoro-5-methylcytidine is a synthetic nucleoside analog of deoxycytidine. Its strategic chemical modifications make it a potent mechanism-based inhibitor of DNA methyltransferases.

Mechanism of Action: A Covalent Trap

The inhibitory action of FdCyd is a classic example of suicide inhibition. The process unfolds as follows:

-

Cellular Uptake and Activation: FdCyd is transported into the cell and is intracellularly phosphorylated to its active triphosphate form, FdCTP, by cellular kinases.

-

Incorporation into DNA: During DNA replication, DNA polymerases incorporate FdCTP into the newly synthesized DNA strand in place of deoxycytidine.

-

Covalent Trapping of DNMTs: When a DNMT enzyme, particularly DNMT1, attempts to methylate the cytosine base of the incorporated FdCyd, the fluorine atom at the 2' position of the deoxyribose sugar and the methyl group at the 5-position of the cytosine ring interfere with the catalytic mechanism. This leads to the formation of a stable, covalent adduct between the enzyme and the DNA.

-

Enzyme Degradation and Hypomethylation: This irreversible trapping of the DNMT enzyme on the DNA leads to its subsequent degradation by the cellular proteasome machinery. The depletion of active DNMTs results in a passive, replication-dependent demethylation of the genome, as methylation patterns are not maintained on newly synthesized DNA strands. This leads to the re-expression of silenced genes, including tumor suppressor genes.

digraph "Mechanism_of_Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

FdCyd [label="2'-Deoxy-2'-fluoro-\n5-methylcytidine (FdCyd)"];

FdCTP [label="FdCyd-triphosphate\n(Active Form)"];

DNA_incorp [label="Incorporation into\nreplicating DNA"];

DNMT_binding [label="DNMT binds to\nFdCyd-containing DNA"];

Covalent_adduct [label="Irreversible Covalent Adduct Formation\n(DNMT-DNA Crosslink)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DNMT_degradation [label="DNMT Degradation"];

Hypomethylation [label="Global DNA\nHypomethylation", fillcolor="#34A853", fontcolor="#FFFFFF"];

Gene_reactivation [label="Tumor Suppressor Gene\nRe-expression"];

FdCyd -> FdCTP [label="Phosphorylation"];

FdCTP -> DNA_incorp;

DNA_incorp -> DNMT_binding;

DNMT_binding -> Covalent_adduct [label="Catalytic Attempt"];

Covalent_adduct -> DNMT_degradation;

DNMT_degradation -> Hypomethylation;

Hypomethylation -> Gene_reactivation;

}```

Caption: Mechanism of FdCyd as a DNMT inhibitor.

Efficacy and Potency

While specific IC50 values for 2'-Deoxy-2'-fluoro-5-methylcytidine against individual DNMT enzymes (DNMT1, DNMT3A, and DNMT3B) are not readily available in the public domain, studies have demonstrated its potent inhibitory effects in cellular assays. For instance, in the HCT-116 colon cancer cell line, FdCyd has shown significant activity.

[2]

| Compound | Cell Line | IC50 (µM) | Citation |

| -------------------------------------- | --------- | --------- | -------- |

| 2'-Deoxy-2'-fluoro-5-methylcytidine | HCT-116 | 1.63 - 1.72 (at 48h and 24h respectively) | [2] |

Chemical Synthesis of 2'-Deoxy-2'-fluoro-5-methylcytidine

The synthesis of FdCyd is a multi-step process that requires careful control of reaction conditions. While several synthetic routes have been described, a common approach involves the modification of a pre-existing nucleoside scaffold.

A plausible synthetic route can be summarized as follows:

-

Starting Material: The synthesis often begins with a commercially available and suitably protected uridine or cytidine derivative.

-

Fluorination: A key step is the introduction of the fluorine atom at the 2' position of the sugar moiety. This can be achieved using a variety of fluorinating agents, such as diethylaminosulfur trifluoride (DAST).

-

Introduction of the 5-methyl group: The methyl group at the 5-position of the cytosine base can be introduced through various methylation reactions.

-

Conversion to Cytidine: If the starting material is a uridine derivative, the 4-carbonyl group needs to be converted to an amine to yield the cytidine analog. This can be accomplished through a multi-step process involving activation of the 4-position followed by amination.

[3]5. Deprotection: The final step involves the removal of all protecting groups to yield the final product, 2'-Deoxy-2'-fluoro-5-methylcytidine.

For researchers interested in incorporating FdCyd into oligonucleotides, phosphoramidite building blocks can be synthesized from the protected nucleoside.

[4][5]

```dot

digraph "Synthesis_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Protected Uridine/Cytidine Derivative"];

fluorination [label="2'-Fluorination"];

methylation [label="5-Methylation"];

conversion [label="Uridine to Cytidine Conversion (if necessary)"];

deprotection [label="Deprotection"];

final_product [label="2'-Deoxy-2'-fluoro-5-methylcytidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> fluorination;

fluorination -> methylation;

methylation -> conversion;

conversion -> deprotection;

deprotection -> final_product;

}

Caption: Workflow for bisulfite sequencing analysis.

Conclusion and Future Perspectives

2'-Deoxy-2'-fluoro-5-methylcytidine stands as a valuable tool for researchers studying the intricate role of DNA methylation in health and disease. Its mechanism-based inhibition of DNMTs provides a potent means to induce DNA hypomethylation and reactivate silenced genes. While its clinical application is still under investigation, its utility in the laboratory is well-established. Future research will likely focus on identifying predictive biomarkers to better select patients who will respond to FdCyd therapy and on developing novel delivery strategies to enhance its therapeutic index. For the research scientist, FdCyd remains a key compound for dissecting the complexities of epigenetic regulation.

References

-

A phase I, pharmacokinetic, and pharmacodynamic evaluation of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine, administered with tetrahydrouridine. [Link]

-

Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. [Link]

-

5-Fluoro-2′-deoxycytidine as a Probe for the Study of B/Z-DNA Transition by 19F NMR Spectroscopy. [Link]

-

Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine. [Link]

-

Methylation-Assisted bisulfite sequencing to simultaneously map 5fC and 5caC on a genome-wide scale. [Link]

-

Bisulfite Sequencing of DNA - PMC - NIH. [Link]

-

AVerim-Bisulfite sequencing protocol_REVISED. [Link]

-

Oral and intravenous pharmacokinetics of 5-fluoro-2'-deoxycytidine and THU in cynomolgus monkeys and humans. [Link]

-

Oral and intravenous pharmacokinetics of 5-fluoro-2'-deoxycytidine and THU in cynomolgus monkeys and humans. [Link]

-

EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit. [Link]

-

5-Fluoro-2'-Deoxycytidine and Tetrahydrouridine in Treating Patients with Refractory Solid Tumors - NCI. [Link]

-

DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B. [Link]

-

Continuous Fluorescence-Based Endonuclease-Coupled DNA Methylation Assay to Screen for DNA Methyltransferase Inhibitors. [Link]

-

Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. [Link]

-

Biological Evaluation of a Novel 2'-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor. [Link]

-

5-Fluoro-2'-deoxycytidine | C9H12FN3O4 | CID 515328 - PubChem. [Link]

-

deoxycytidine on DNA Methyltransferase 1, CIP/KIP Family, and INK4a/ARF in Colon Cancer HCT-116 Cell Line. [Link]

-

NCT00978250 | A Multi-Histology Phase II Study of 5-Fluoro-2'-Deoxycytidine With Tetrahydrouridine (FdCyd + THU). [Link]

-

What is the best protocol to treat culture with 5-aza-2'-deoxycytidine to block methylation? [Link]

-

DNA Methylation Analysis: Choosing the Right Method. [Link]

-

A promising DNA methylation analysis pipeline for epigenetic studies and clinical implementation in inflammatory bowel disease. [Link]

-

Concentrations of the DNA methyltransferase inhibitor 5-fluoro-2'-deoxycytidine (FdCyd) and its cytotoxic metabolites in plasma of patients treated with FdCyd and tetrahydrouridine (THU). [Link]

-

DNA Methylation: Bisulfite Sequencing Workflow - Epigenomics Workshop 2025! [Link]

Sources

- 1. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Chemical synthesis of 2'-deoxyoligonucleotides containing 5-fluoro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Incorporation of 2'-Deoxy-2'-fluoro-5-methylcytidine for Enhanced Oligonucleotide Performance

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The therapeutic potential of oligonucleotides is intrinsically linked to their chemical stability, binding affinity, and in vivo persistence. Chemical modifications are paramount to overcoming the inherent limitations of natural DNA and RNA, such as rapid degradation by nucleases. This guide provides a comprehensive overview of 2'-Deoxy-2'-fluoro-5-methylcytidine (2'-F-5-Me-dC), a strategically designed nucleoside analog that confers superior properties to synthetic oligonucleotides. By combining the benefits of a 2'-fluoro modification and a 5-methyl group, this building block significantly enhances thermal stability and nuclease resistance. We present the scientific rationale for its use, detailed protocols for its incorporation via automated phosphoramidite synthesis, and subsequent downstream processing. This document serves as an essential resource for researchers aiming to develop next-generation oligonucleotides for therapeutic and advanced diagnostic applications.

The Scientific Rationale: A Dual-Modification Approach

The power of 2'-F-5-Me-dC lies in the synergistic effect of its two constituent modifications. Each alteration addresses specific weaknesses of natural oligonucleotides, resulting in a building block with exceptional properties.

The 2'-Fluoro (2'-F) Modification: Enforcing an RNA-like Conformation

The replacement of the 2'-hydroxyl group of a ribonucleoside with a highly electronegative fluorine atom has profound conformational effects.[1] This substitution forces the sugar ring into a C3'-endo pucker, a conformation characteristic of RNA.[1][2] This pre-organized conformation is key to its advantages:

-

Enhanced Binding Affinity: The C3'-endo pucker promotes the formation of an A-form helix when hybridized with a complementary RNA strand. A-form helices are thermodynamically more stable than the B-form DNA:RNA duplexes.[1] Consequently, each incorporation of a 2'-F nucleoside can increase the duplex melting temperature (Tₘ) by approximately 1-2°C, leading to tighter and more specific binding to RNA targets.[1][3]

-

Increased Nuclease Resistance: The absence of the 2'-hydroxyl group, which is recognized by many ribonucleases, provides significant protection against enzymatic degradation.[4] While the phosphodiester linkage itself can still be a target, the 2'-F modification offers a substantial barrier to nucleases that specifically target the ribose sugar.[2]

The 5-Methylcytidine (5-Me-dC) Modification: Stability and Biological Mimicry

The addition of a methyl group at the 5-position of the cytosine base is a well-established strategy for enhancing oligonucleotide duplex stability.

-

Increased Thermal Stability: The methyl group improves base stacking interactions within the duplex, contributing to a higher Tₘ. This effect is additive to the stability conferred by the 2'-F group.

-

Nuclease Resistance: While not as impactful as backbone modifications, the strategic placement of 5-Me-dC can offer a modest but significant increase in stability against certain exonucleases.[5]

-

Reduced Immunogenicity: DNA methylation is a natural epigenetic mark in mammals. Incorporating 5-Me-dC can make synthetic oligonucleotides appear more "self-like" to the immune system, potentially reducing the risk of triggering an innate immune response.

The combination of these two features in a single monomer makes 2'-F-5-Me-dC a powerful tool for designing highly stable, specific, and durable oligonucleotides for in vivo applications.

Figure 1: Comparison of dC, 5-Me-dC, and 2'-F-5-Me-dC.

Properties and Strategic Considerations

Incorporating 2'-F-5-Me-dC into an oligonucleotide design requires a clear understanding of its impact on the final molecule's behavior, particularly in antisense and RNAi applications.

| Property | Impact of 2'-F-5-Me-dC Incorporation | Causality & Experimental Insight |

| Thermal Stability (Tₘ) | Significantly Increased | The 2'-F group pre-organizes the sugar into a C3'-endo pucker, favoring a stable A-form helix with RNA targets. The 5-methyl group further enhances stability through improved base stacking. The Tₘ increase is additive for each modification.[1][6] |

| Nuclease Resistance | Significantly Increased | The 2'-F modification sterically hinders and prevents recognition by many endo- and exonucleases that target the 2'-OH of RNA.[2][7] For maximum resistance, it is often combined with phosphorothioate (PS) backbone linkages.[1] |

| Binding Affinity (to RNA) | High | The A-form helical geometry induced by the 2'-F modification leads to more stable duplexes with RNA targets compared to standard DNA:RNA hybrids.[8] |

| RNase H Activation | Not a Substrate | RNase H recognizes and cleaves the RNA strand of a DNA:RNA hybrid. Duplexes made entirely of 2'-F modified oligonucleotides do not support RNase H activity.[1] For antisense applications requiring RNase H-mediated target degradation, a "gapmer" design with a central DNA block flanked by 2'-F modified wings is necessary. |

| siRNA Activity | Well Tolerated | The 2'-F modification is well tolerated in siRNA duplexes and can increase stability in biological fluids without abolishing RISC activity, making it a popular choice for enhancing siRNA performance.[] |

Protocol: Automated Solid-Phase Synthesis

The incorporation of 2'-F-5-Me-dC is fully compatible with standard automated phosphoramidite oligonucleotide synthesis protocols.[10] The following protocol outlines the key steps.

Materials and Reagents

-

Phosphoramidite: 5'-DMT-N4-Benzoyl-2'-deoxy-2'-fluoro-5-methylcytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. Ensure the phosphoramidite is fully dissolved in anhydrous acetonitrile to the synthesizer-specified concentration.

-

Solid Support: Controlled Pore Glass (CPG) or polystyrene support functionalized with the desired 3'-terminal nucleoside.

-

Standard Reagents: Phosphoramidites for A, G, T, and other modified bases; Activator (e.g., DCI or ETT); Capping Reagents (Cap A and Cap B); Oxidizer (Iodine/Water/Pyridine); Deblocking Agent (Trichloroacetic acid in Dichloromethane).

-

Anhydrous Acetonitrile: For phosphoramidite dissolution and washing steps.

Figure 2: The four-step phosphoramidite synthesis cycle.

Step-by-Step Synthesis Cycle

-

Step 1: Deblocking (Detritylation)

-

Action: The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside attached to the solid support.

-

Causality: This step is critical as it exposes the 5'-hydroxyl group, making it available for reaction with the incoming phosphoramidite in the next step.[11]

-

-

Step 2: Coupling

-

Action: The 2'-F-5-Me-dC phosphoramidite is activated by the activator and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Causality: This is the chain elongation step. The reaction is highly efficient, typically achieving >99% coupling, which is essential for synthesizing long, high-purity oligonucleotides.[10]

-

-

Step 3: Capping

-

Action: Any unreacted 5'-hydroxyl groups (~1%) are permanently blocked by acetylation.

-

Causality: This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles, which are often difficult to separate from the full-length product. This step is a cornerstone of high-fidelity synthesis.[11]

-

-

Step 4: Oxidation

-

Action: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

Causality: The native internucleotide linkage in DNA/RNA is a pentavalent phosphate. Oxidation converts the unstable trivalent phosphite into this stable pentavalent state, securing the integrity of the oligonucleotide backbone.[10]

-

-

Elongation

-

Action: The four-step cycle is repeated until the desired sequence is fully assembled.

-

Protocol: Post-Synthesis Cleavage & Deprotection

Once synthesis is complete, the oligonucleotide must be cleaved from the solid support and all remaining protecting groups (N-benzoyl on the 2'-F-5-Me-dC, and standard protecting groups on other bases and the phosphate backbone) must be removed.

-

Insight: The 2'-fluoro modification is chemically robust and is not susceptible to degradation under standard deprotection conditions used for DNA synthesis.[12]

-

Preparation: Carefully transfer the solid support from the synthesis column to a 2 mL screw-cap, pressure-tight vial.

-

Cleavage & Deprotection: Add 1-2 mL of a deprotection solution. A common and highly effective reagent is a 1:1 mixture of Ammonium Hydroxide and 40% aqueous Methylamine (AMA).

-

Incubation: Securely seal the vial and place it in a heating block at 65°C for 15-20 minutes.

-

Cooling & Collection: Allow the vial to cool completely to room temperature. Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

-

Evaporation: Dry the oligonucleotide solution to a pellet using a centrifugal vacuum concentrator. The sample is now ready for purification.

Protocol: Purification and Quality Control

Purification is essential to remove truncated sequences and other synthesis-related impurities. DMT-on reverse-phase HPLC is a highly effective method for this purpose.

Sources

- 1. Gene Link - Duplex Stability and Nuclease Resistance 2-F-RNA Monomer [genelink.com]

- 2. synoligo.com [synoligo.com]

- 3. 2' Fluoro RNA Modification [biosyn.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. academic.oup.com [academic.oup.com]

- 8. 2'-Fluoro C (Ac) CNA CPG | LGC, Biosearch Technologies [biosearchtech.com]

- 10. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]

- 11. twistbioscience.com [twistbioscience.com]

- 12. glenresearch.com [glenresearch.com]

Incorporating 2'-Fluoro-2'-deoxynucleosides into DNA/RNA: A Guide to Synthesis and Application

An Application and Protocol Guide

Abstract

The substitution of the 2'-hydroxyl group with a fluorine atom on the ribose sugar imparts oligonucleotides with highly desirable therapeutic and diagnostic properties. These 2'-fluoro (2'-F) modifications enhance nuclease resistance, increase duplex thermal stability, and maintain a biologically active A-form helical structure.[1][2][3] This guide provides a comprehensive overview of the two primary methodologies for incorporating 2'-fluoro-2'-deoxynucleosides into DNA and RNA: enzymatic incorporation via polymerase-directed synthesis and automated solid-phase chemical synthesis using phosphoramidite chemistry. We offer in-depth explanations of the causality behind experimental choices, detailed step-by-step protocols, and troubleshooting advice for researchers, scientists, and drug development professionals.

The Strategic Advantage of 2'-Fluoro Modifications

The introduction of a fluorine atom at the 2'-position of the sugar moiety is a powerful strategy in nucleic acid chemistry. Fluorine's high electronegativity, combined with a size intermediate between hydrogen and a hydroxyl group, forces the sugar into a C3'-endo conformation.[2][3] This conformational pre-organization is characteristic of RNA helices and results in oligonucleotides that adopt a thermodynamically stable A-form helix upon hybridization with a target strand.[2][3]

The key benefits conferred by 2'-F modifications include:

-

Enhanced Nuclease Resistance : The 2'-F group provides significant protection against degradation by cellular nucleases, prolonging the half-life of the oligonucleotide in biological fluids.[4] This is a critical feature for therapeutic applications like antisense oligonucleotides and siRNA.

-

Increased Binding Affinity : 2'-F modified oligonucleotides form more stable duplexes with target RNA strands. The melting temperature (Tm) can increase by approximately 1.8°C for each 2'-F-RNA residue incorporated into a duplex with an RNA target.[2][3]

-

Improved Chemical Stability : The modification offers greater resistance to chemical hydrolysis, especially at high pH, compared to unmodified RNA.[1]

-

Biological Activity : The A-form helix adopted by 2'-F modified duplexes is compatible with the machinery of RNA interference (RNAi), making it a valuable modification for siRNA design.[4][5]

These properties have led to the widespread use of 2'-F modifications in the development of aptamers, siRNAs, and antisense therapeutics, including the FDA-approved drug Macugen®.[4][6]

Overview of Incorporation Strategies

There are two primary pathways for generating 2'-F modified oligonucleotides, each with distinct advantages and applications.

-

Enzymatic Incorporation : This method utilizes DNA or RNA polymerases to incorporate 2'-fluoro-modified nucleoside triphosphates (2'-F-NTPs) into a growing nucleic acid chain using a template. It is particularly useful for generating long, fully or partially modified RNA transcripts.

-

Chemical Synthesis : This approach employs automated solid-phase phosphoramidite chemistry to build the oligonucleotide step-by-step. It offers high precision for incorporating modifications at specific, defined positions within a sequence and is the industry standard for producing short- to medium-length oligonucleotides.[7]

Method 1: Enzymatic Incorporation

Enzymatic synthesis is a powerful method for producing long strands of 2'-F modified nucleic acids. The core principle involves a primer extension or in vitro transcription reaction where a polymerase incorporates commercially available 2'-fluoronucleoside triphosphates.[8]

The Causality Behind the Method: Polymerase Selection is Critical

The success of enzymatic incorporation hinges on selecting a polymerase that can efficiently accept the modified triphosphate substrate.

-

Exonuclease Activity : Polymerases with 3' to 5' exonuclease (proofreading) activity are often inefficient at incorporating modified nucleotides, as they may perceive the analog as an error and excise it.[9] Therefore, exonuclease-deficient (exo-) variants of polymerases like Pfu, Vent, and Deep Vent are preferred.[8][10]

-

Polymerase Family : While some A-family DNA polymerases like Taq can incorporate 2'-F nucleotides, certain thermostable B-family DNA polymerases have shown better efficiency.[9][11] UlTma DNA polymerase, for instance, has been identified as a highly effective enzyme for this purpose, capable of incorporating both 2'-fluoronucleotides and dideoxy terminators for sequencing applications.[8][10]

-

Engineered RNA Polymerases : For synthesizing 2'-F RNA transcripts, wild-type T7 RNA polymerase shows limited tolerance for 2'-modified substrates. However, engineered variants, such as the Y639F mutant of T7 RNA polymerase, exhibit significantly enhanced ability to incorporate 2'-fluoro-modified nucleotides.[12]

Experimental Workflow: Enzymatic Synthesis

The general workflow involves setting up a polymerase reaction, incubating to allow synthesis, terminating the reaction, and purifying the final product.

Caption: Workflow for the enzymatic synthesis of 2'-F modified nucleic acids.

Detailed Protocol: Primer Extension with UlTma DNA Polymerase

This protocol describes the synthesis of a 2'-F modified DNA strand via primer extension.

Materials:

-

Template DNA (single-stranded)

-

Primer DNA (complementary to the 3' end of the template)

-

UlTma DNA Polymerase

-

10x ThermoPol Reaction Buffer

-

2'-deoxy-2'-fluoro-NTPs (2'-F-dATP, 2'-F-dCTP, 2'-F-dGTP) and dTTP (or 2'-F-dUTP)

-

Nuclease-free water

-

DNase I, RNase-free

-

Purification kit (e.g., spin column) or HPLC system

Procedure:

-

Reaction Assembly: In a sterile PCR tube, assemble the following reaction mixture on ice:

-

10x ThermoPol Reaction Buffer: 5 µL

-

Template DNA (10 µM): 1 µL

-

Primer (10 µM): 1 µL

-

2'-F-dNTP/dTTP mix (10 mM each): 1 µL

-

UlTma DNA Polymerase (2 U/µL): 1 µL

-

Nuclease-free water: to a final volume of 50 µL

-

-

Thermocycling: Place the reaction in a thermocycler and run the following program:

-

Initial Denaturation: 95°C for 2 minutes

-

25-30 Cycles:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

-

Extension: 72°C for 1 minute per kb of expected product

-

-

Final Extension: 72°C for 5 minutes

-

-

Template Removal:

-

Add 1 µL of DNase I to the reaction mixture.

-

Incubate at 37°C for 30-60 minutes. The 2'-F modified product is resistant to DNase I degradation, which digests the unmodified template and primer.[8]

-

-

Purification:

-

Purify the 2'-F modified oligonucleotide using a suitable spin column kit designed for nucleic acid purification or by using ion-pair, reverse-phase HPLC for higher purity.[13]

-

-

Quality Control:

Method 2: Chemical Synthesis (Phosphoramidite Chemistry)

Automated solid-phase synthesis is the most common method for producing highly pure, custom oligonucleotides with specific modifications.[14] The process involves the sequential addition of 2'-F-modified ribonucleoside phosphoramidites to a growing chain attached to a solid support.[7]

The Causality Behind the Method: The Synthesis Cycle

The synthesis proceeds in a four-step cycle for each nucleotide addition:

-

Deprotection (Detritylation): An acid (e.g., trichloroacetic acid) removes the 5'-dimethoxytrityl (DMT) protecting group from the nucleotide bound to the solid support, freeing the 5'-hydroxyl group for the next reaction.

-

Coupling: The activated 2'-F phosphoramidite monomer is added to the support-bound chain, forming a new phosphite triester linkage. This is the critical step; for bulky or less reactive modified amidites, extended coupling times may be required to ensure high efficiency.[15]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated. This prevents the formation of failure sequences (n-1 deletions) in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.

This cycle is repeated until the full-length oligonucleotide is synthesized.

Experimental Workflow: Phosphoramidite Synthesis

Caption: The four-step cycle of solid-phase phosphoramidite chemistry.

Detailed Protocol: Automated Solid-Phase Synthesis

This protocol outlines the general steps performed by an automated DNA/RNA synthesizer.

Materials:

-

DNA/RNA Synthesizer

-

Solid support (e.g., CPG) pre-loaded with the first nucleoside

-

2'-F phosphoramidite monomers (2'-F-A, 2'-F-C, 2'-F-G, 2'-F-U) dissolved in anhydrous acetonitrile[]

-

Anhydrous acetonitrile

-

Activator solution (e.g., DCI or ETT)

-

Capping reagents (Cap A and Cap B)

-

Oxidizing solution (Iodine/water/pyridine)

-

Deblocking solution (e.g., 3% TCA in DCM)

-

Cleavage and deprotection solution (e.g., ammonium hydroxide or AMA)

Procedure:

-

Synthesizer Setup: Load all required reagents, phosphoramidites, and the synthesis column onto the automated synthesizer.

-

Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer's software.

-

Synthesis Initiation: Start the synthesis program. The instrument will automatically perform the four-step cycle (Deprotection, Coupling, Capping, Oxidation) for each base in the sequence.

-

Note: For 2'-F phosphoramidites, the coupling time may need to be extended (e.g., 10-15 minutes) compared to standard DNA or RNA monomers to ensure >99% coupling efficiency.[15]

-

-

Cleavage and Deprotection: Once the synthesis is complete, the column is removed. The oligonucleotide is cleaved from the solid support and the base/phosphate protecting groups are removed by incubation in an appropriate deprotection solution (e.g., concentrated ammonium hydroxide at 55°C for 16 hours).[15]

-

Purification: The crude oligonucleotide solution is dried down and then purified. Ion-pair reverse-phase HPLC is a highly effective method for purifying 2'-F modified oligonucleotides and separating the full-length product from shorter failure sequences.

-

Quality Control: The final product's purity is assessed by analytical HPLC or UPLC, and its identity is confirmed by mass spectrometry.

Comparative Analysis and Performance Data

| Feature | Enzymatic Incorporation | Chemical Synthesis (Phosphoramidite) |

| Typical Length | Long (>50 nt), suitable for transcripts | Short to medium (15-80 nt) |

| Modification Pattern | Uniform or semi-random incorporation | Site-specific, precise placement |

| Yield | Variable, dependent on polymerase efficiency | High and predictable |

| Purity | Can have truncations; requires robust purification | High purity achievable (>95%) |

| Scale | Typically smaller (µg to mg) | Highly scalable (nmol to mol) |

| Primary Advantage | Synthesis of very long modified strands | Sequence precision and flexibility |

| Primary Limitation | Sequence constraints by template/polymerase | Inefficient for very long oligonucleotides |

Table 1. Comparison of Enzymatic and Chemical Synthesis Methods.

| Modification Context | ΔTm per Modification | Key Properties |

| 2'-F RNA / RNA Duplex | +1.8 °C[2][3] | High thermal stability, A-form helix |

| 2'-F RNA / DNA Duplex | +0.5 °C (fully substituted)[2] | A-form helix, substrate for RNase H |

| 2'-F Pyrimidines in siRNA | Duplex Tm increased by ~15°C[4] | Greatly enhanced stability in serum |

Table 2. Impact of 2'-F Modification on Duplex Thermal Stability (Tm).

Troubleshooting Common Issues

| Issue | Method | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Both | Poor Reagent Quality: Moisture in solvents or degraded phosphoramidites/NTPs. | Use fresh, anhydrous solvents and high-purity reagents. Store reagents under appropriate inert conditions.[14] |

| Enzymatic | Suboptimal Polymerase Activity: Incorrect buffer, Mg²⁺ concentration, or temperature. | Optimize reaction conditions according to the polymerase manufacturer's guidelines. | |

| Chemical | Low Coupling Efficiency: Insufficient coupling time; poor quality activator or phosphoramidite. | Increase coupling time for 2'-F monomers. Use fresh, high-purity reagents.[14] | |

| Incomplete Product | Enzymatic | Polymerase Stalling: Difficult template sequence (e.g., hairpins, repeats). | Add DMSO or betaine to the reaction mix; optimize annealing/extension temperatures. |

| (n-1 sequences) | Chemical | Inefficient Capping: Capping reagents are old or inactive. | Ensure capping reagents are fresh and active to block unreacted hydroxyl groups.[14] |

| Poor Purification | Both | Secondary Structure: Oligonucleotide forms stable secondary structures. | Perform HPLC purification at an elevated temperature (e.g., 50-60°C) to denature the oligo. |

| Both | Incorrect Purification Method: Method lacks sufficient resolution. | Use denaturing PAGE or high-resolution HPLC for purification.[14][17] |

Table 3. Troubleshooting Guide for 2'-F Oligonucleotide Synthesis.

References

-

Synthesis and structural characterization of 2'-fluoro-α-L-RNA-modified oligonucleotides. (2011). Helvetica Chimica Acta. [Link]

-